AV-608

Description

Structure

3D Structure

Properties

IUPAC Name |

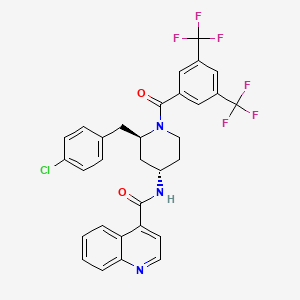

N-[(2R,4S)-1-[3,5-bis(trifluoromethyl)benzoyl]-2-[(4-chlorophenyl)methyl]piperidin-4-yl]quinoline-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H24ClF6N3O2/c32-22-7-5-18(6-8-22)13-24-17-23(40-28(42)26-9-11-39-27-4-2-1-3-25(26)27)10-12-41(24)29(43)19-14-20(30(33,34)35)16-21(15-19)31(36,37)38/h1-9,11,14-16,23-24H,10,12-13,17H2,(H,40,42)/t23-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXLUTEDAEFXMQR-BJKOFHAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(CC1NC(=O)C2=CC=NC3=CC=CC=C23)CC4=CC=C(C=C4)Cl)C(=O)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN([C@@H](C[C@H]1NC(=O)C2=CC=NC3=CC=CC=C23)CC4=CC=C(C=C4)Cl)C(=O)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H24ClF6N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30432754 | |

| Record name | NKP608 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

620.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177707-12-9 | |

| Record name | AV-608 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0177707129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NKP608 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AV-608 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/987K1SBI71 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

AV-608: A Technical Overview of its Mechanism of Action in Central Nervous System Disorders

For Researchers, Scientists, and Drug Development Professionals

Abstract

AV-608, a selective antagonist of the Neurokinin-1 (NK-1) receptor, has demonstrated potential therapeutic utility in central nervous system (CNS) disorders characterized by dysregulation of stress, anxiety, and pain processing. By competitively inhibiting the binding of the neuropeptide Substance P to the NK-1 receptor, AV-608 modulates neuronal activity in key brain regions implicated in emotional and sensory processing, including the amygdala, hippocampus, and anterior cingulate cortex. This technical guide provides a comprehensive overview of the known mechanism of action of AV-608, summarizing available preclinical and clinical data, outlining key experimental methodologies, and visualizing the implicated signaling pathways. While specific quantitative binding and pharmacokinetic data for AV-608 are not extensively available in the public domain, this guide synthesizes the existing knowledge to provide a robust framework for understanding its therapeutic potential in CNS disorders.

Introduction: The Role of Substance P and the NK-1 Receptor in CNS Disorders

Substance P, an eleven-amino-acid neuropeptide, is a key mediator of neuronal signaling in the CNS and peripheral nervous system.[1] Its biological effects, particularly in the regulation of affective behavior, emesis, and pain perception (nociception), are primarily mediated through its high-affinity binding to the NK-1 receptor, a G-protein coupled receptor (GPCR).[1][2] Elevated levels of Substance P have been associated with various CNS disorders, including anxiety, depression, and chronic pain states.[3] Stressful stimuli are known to induce the release of Substance P in brain regions critical for emotional regulation, such as the amygdala.[3][4]

AV-608 (also known as NKP608 and CGP608) is a potent and selective, non-peptide antagonist of the NK-1 receptor. Its ability to cross the blood-brain barrier allows it to exert its effects directly within the CNS, making it a promising candidate for the treatment of CNS disorders where the Substance P/NK-1 receptor system is implicated.

Pharmacodynamics: Antagonism of the NK-1 Receptor

The primary mechanism of action of AV-608 is its competitive antagonism of the NK-1 receptor. By occupying the receptor binding site, AV-608 prevents the endogenous ligand, Substance P, from initiating downstream intracellular signaling cascades.

Binding Affinity and Pharmacokinetics

| Parameter | Value | Species/Model | Reference |

| Binding Affinity (Ki) | Data not publicly available | - | - |

| Blood-Brain Barrier Penetration | Yes | Preclinical models | [5] |

| Clinical Efficacy | Reduced anxiety and pain ratings | Human (IBS patients) | [6] |

Table 1: Summary of Pharmacodynamic and Pharmacokinetic Properties of AV-608.

Signaling Pathways Modulated by AV-608

The therapeutic effects of AV-608 in CNS disorders are a direct consequence of its ability to block Substance P-mediated signaling. Activation of the NK-1 receptor by Substance P initiates a cascade of intracellular events that modulate neuronal excitability and synaptic transmission.

Primary Signaling Cascade of Substance P/NK-1R

Upon binding of Substance P, the NK-1 receptor, a Gq-coupled GPCR, activates phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates Protein Kinase C (PKC). This cascade leads to the potentiation of NMDA receptor activity and the inhibition of certain potassium (K+) channels, ultimately resulting in increased neuronal excitability.

Potential Crosstalk with the Wnt/β-catenin Signaling Pathway

Emerging evidence from non-CNS studies suggests a potential interaction between the NK-1 receptor and the Wnt/β-catenin signaling pathway.[7][8] In these contexts, activation of the NK-1 receptor has been shown to positively regulate the Wnt pathway by inhibiting the degradation of β-catenin.[7][8] This leads to the nuclear translocation of β-catenin and the transcription of Wnt target genes. While a direct link in the CNS has not been definitively established for AV-608, the involvement of Wnt signaling in neuronal development and plasticity makes this a compelling area for future investigation.

Clinical Evidence: A Pilot Study in Irritable Bowel Syndrome (IBS)

A key clinical investigation into the effects of AV-608 was a pilot, double-blind, placebo-controlled, crossover study in female patients with Irritable Bowel Syndrome (IBS), a condition often comorbid with anxiety.[6] This study provides the most direct evidence to date of AV-608's mechanism of action in a human CNS-related disorder.

Experimental Protocol

-

Participants: Female patients diagnosed with IBS according to Rome II criteria.

-

Study Design: Double-blind, placebo-controlled, crossover.

-

Treatment: AV-608 or placebo for 3-week periods, separated by a 2-week washout period.

-

Primary Outcome Measures:

-

Changes in anxiety and negative affect scores.

-

Pain ratings during experimental visceral distension.

-

Brain activity measured by functional Magnetic Resonance Imaging (fMRI) during a visceral distension paradigm.

-

-

fMRI Paradigm: Brain activity was measured during both painful and non-painful visceral stimuli. Data was analyzed using Statistical Parametric Mapping (SPM8) to identify changes in brain regions associated with emotional arousal and interoception.[6]

Key Findings

The study yielded significant findings supporting the central mechanism of action of AV-608:

-

Symptomatic Improvement: Treatment with AV-608 was associated with a significant reduction in self-reported anxiety, negative affect, and pain ratings during visceral distension compared to placebo.[6]

-

Modulation of Brain Activity: fMRI data revealed that AV-608 treatment led to a significant decrease in activity in brain regions critical for emotional arousal and pain processing during visceral distension. These regions included the amygdala , hippocampus , and anterior cingulate gortex .[6]

| Outcome Measure | Effect of AV-608 vs. Placebo | Brain Regions with Decreased Activity (fMRI) | Reference |

| Anxiety Scores | Reduced | Amygdala, Hippocampus, Anterior Cingulate Cortex | [6] |

| Negative Affect Scores | Reduced | Amygdala, Hippocampus, Anterior Cingulate Cortex | [6] |

| Pain Ratings | Reduced | Amygdala, Hippocampus, Anterior Cingulate Cortex | [6] |

Table 2: Summary of Clinical Findings from the Pilot Study of AV-608 in IBS.

Discussion and Future Directions

The available evidence strongly suggests that AV-608 exerts its therapeutic effects in CNS disorders through the selective antagonism of the NK-1 receptor, thereby dampening the excitatory signaling of Substance P in key emotional and pain-processing circuits of the brain. The observed reduction in activity in the amygdala, hippocampus, and anterior cingulate cortex provides a neurobiological basis for the anxiolytic and analgesic effects seen in clinical settings.

Future research should focus on several key areas to further elucidate the mechanism of action and therapeutic potential of AV-608:

-

Quantitative Pharmacodynamics: Determination of the precise binding affinity (Ki) and in vivo receptor occupancy of AV-608 is crucial for optimizing dosing strategies and understanding its therapeutic window.

-

Detailed Pharmacokinetics: A more comprehensive understanding of the blood-brain barrier transport mechanisms and CNS distribution of AV-608 will aid in predicting its efficacy across different CNS disorders.

-

Elucidation of Downstream Signaling: Further investigation into the specific downstream signaling pathways modulated by AV-608 in neuronal cells, including the potential link to the Wnt/β-catenin pathway, will provide a more complete picture of its molecular mechanism.

-

Broader Clinical Investigation: Given the promising results in IBS, clinical trials in other CNS disorders characterized by anxiety and stress, such as social anxiety disorder and post-traumatic stress disorder, are warranted.

Conclusion

AV-608 represents a targeted therapeutic approach for CNS disorders by modulating the Substance P/NK-1 receptor system. Its demonstrated ability to reduce anxiety and pain, coupled with its effects on key brain circuits involved in emotional regulation, underscores its potential as a valuable tool in the armamentarium for treating a range of debilitating neurological and psychiatric conditions. Further research to address the current gaps in our understanding of its quantitative pharmacology and detailed molecular mechanisms will be critical in realizing its full therapeutic potential.

References

- 1. Effects of Substance P in the Amygdala, Ventromedial Hypothalamus and Periaqueductal Gray on Fear Potentiated Startle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Substance P: A neuropeptide involved in the psychopathology of anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Preclinical Systemic Pharmacokinetics, Dose Proportionality, and Central Nervous System Distribution of the ATM Inhibitor WSD0628, a Novel Radiosensitizer for the Treatment of Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Neurokinin-1 receptor is a novel positive regulator of Wnt/β-catenin signaling in melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neurokinin-1 receptor is a novel positive regulator of Wnt/ β-catenin signaling in melanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

AV-608: A Technical Overview of its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AV-608, also known as NKP608 and CGP-60829, is a small molecule, non-peptide antagonist of the neurokinin-1 receptor (NK1R). The substance P/neurokinin-1 receptor system is implicated in a variety of physiological processes, including pain, inflammation, mood, and anxiety. This has positioned AV-608 as a candidate for therapeutic intervention in a range of disorders. Investigated for its potential in social anxiety disorder, irritable bowel syndrome (IBS), and overactive bladder, the development of AV-608 was ultimately discontinued. Preclinical research also suggested a potential role in colorectal cancer. This document provides a comprehensive technical guide on the therapeutic potential of AV-608, summarizing the available data from clinical and preclinical investigations.

Mechanism of Action: NK1 Receptor Antagonism

AV-608 exerts its pharmacological effects by competitively blocking the binding of Substance P (SP) to the NK1 receptor. SP, a neuropeptide of the tachykinin family, is widely distributed in the central and peripheral nervous systems and plays a crucial role in neurotransmission. The binding of SP to NK1R, a G-protein coupled receptor, initiates a signaling cascade that leads to the activation of downstream effector systems. By inhibiting this interaction, AV-608 modulates neuronal excitability and inflammatory processes.

Signaling Pathway of Substance P and the NK1 Receptor

The binding of Substance P to the NK1 receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to neuronal excitation, inflammation, and other physiological responses. AV-608, as an antagonist, prevents the initiation of this cascade.

Clinical Development Program

AV-608 entered Phase 1 and Phase 2 clinical trials for several indications. However, the development for these indications was ultimately discontinued. Detailed quantitative results from these trials are not publicly available.

Social Anxiety Disorder (SAD)

A Phase 2, double-blind, placebo-controlled trial (NCT00294346) was conducted to investigate the safety and efficacy of AV-608 in subjects with Social Anxiety Disorder.[1] Reports suggest that AV-608 failed to demonstrate a significant clinical efficacy difference compared to placebo in this indication, which was a contributing factor to the discontinuation of its development.[2]

Table 1: Summary of Clinical Trial NCT00294346 for Social Anxiety Disorder

| Parameter | Description |

| Clinical Trial ID | NCT00294346 |

| Phase | 2 |

| Indication | Social Anxiety Disorder |

| Study Design | Randomized, Double-Blind, Placebo-Controlled |

| Status | Completed |

| Outcome | Failed to meet primary efficacy endpoints (as per secondary sources) |

Irritable Bowel Syndrome (IBS)

A Phase 1, randomized, double-blind, placebo-controlled, cross-over pilot study (NCT00316550) was initiated to assess the effects of AV-608 on the central processing of visceral stimuli in subjects with Irritable Bowel Syndrome.[1] While detailed results are not available, the rationale for this trial was based on the role of the Substance P/NK1R system in pain and anxiety, which are key components of IBS.[1]

Table 2: Summary of Clinical Trial NCT00316550 for Irritable Bowel Syndrome

| Parameter | Description |

| Clinical Trial ID | NCT00316550 |

| Phase | 1 |

| Indication | Irritable Bowel Syndrome |

| Study Design | Randomized, Double-Blind, Placebo-Controlled, Cross-Over |

| Status | Terminated |

| Primary Outcome | Not publicly available |

Overactive Bladder

A Phase 2, randomized, double-blind, placebo-controlled trial (NCT00335660) was designed to evaluate the safety and efficacy of AV-608 in subjects with idiopathic detrusor overactivity, a component of overactive bladder syndrome.[1][3] The trial was terminated, and specific results regarding its efficacy have not been published.

Table 3: Summary of Clinical Trial NCT00335660 for Overactive Bladder

| Parameter | Description |

| Clinical Trial ID | NCT00335660 |

| Phase | 2 |

| Indication | Overactive Bladder (Idiopathic Detrusor Overactivity) |

| Study Design | Randomized, Double-Blind, Placebo-Controlled |

| Status | Terminated |

| Primary Outcome | Not publicly available |

Preclinical Research: Potential in Colorectal Cancer

Preclinical studies using the synonym NKP608 have suggested a potential therapeutic role for AV-608 in colorectal cancer. Research has indicated that NKP608 can inhibit the proliferation, migration, and invasion of colorectal cancer cells. The proposed mechanism for this anti-cancer activity is the suppression of the Wnt/β-catenin signaling pathway.[1]

Wnt/β-catenin Signaling Pathway Inhibition by NKP608

In the canonical Wnt signaling pathway, the absence of a Wnt ligand leads to the degradation of β-catenin. However, in many colorectal cancers, this pathway is aberrantly activated, leading to the accumulation of β-catenin in the nucleus, where it acts as a transcriptional co-activator for genes promoting cell proliferation and survival. Preclinical evidence suggests that NKP608 can interfere with this pathway, leading to a reduction in the expression of key downstream targets.[1]

Experimental Protocols

Detailed experimental protocols for the clinical trials and the preclinical studies on AV-608 are not available in the public domain. The following is a generalized workflow based on standard practices for the types of studies conducted.

General Workflow for a Phase 2 Efficacy and Safety Study

Conclusion

AV-608, a potent NK1 receptor antagonist, showed initial promise for the treatment of several central nervous system and peripheral disorders. Its mechanism of action, targeting the well-characterized Substance P/NK1R pathway, provided a strong rationale for its clinical development. However, the clinical trial programs for social anxiety disorder, irritable bowel syndrome, and overactive bladder were discontinued, reportedly due to a lack of significant efficacy. While detailed quantitative data from these trials are not publicly available, the overall outcomes suggest that the therapeutic potential of AV-608 in these indications was not realized.

The preclinical findings in colorectal cancer, suggesting an inhibitory effect on the Wnt/β-catenin pathway, present an alternative therapeutic avenue. However, further research would be required to validate these findings and to determine if the anti-cancer effects are potent enough for clinical translation. The history of AV-608 underscores the challenges in translating promising mechanisms of action into clinically effective therapies.

References

- 1. Blocking the Wnt/β-catenin signaling pathway to treat colorectal cancer: Strategies to improve current therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetics, disposition, and biotransformation of the cardiac myosin inhibitor aficamten in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

AV-608: A Technical Overview of a Neurokinin-1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

AV-608, also known as NKP608 and CGP608, is a non-peptidic, selective antagonist of the neurokinin-1 (NK1) receptor. The NK1 receptor, the primary receptor for the neuropeptide Substance P, is implicated in various physiological processes, including pain transmission, inflammation, and the regulation of mood and anxiety. As such, NK1 receptor antagonists have been investigated for a range of therapeutic applications. This technical guide provides a comprehensive overview of the available preclinical and clinical data on AV-608, its mechanism of action, and the experimental methodologies used in its evaluation. Development of AV-608 was discontinued (B1498344) due to adverse effects observed in preclinical studies of one of its metabolites.[1]

Core Mechanism of Action: Neurokinin-1 Receptor Antagonism

AV-608 exerts its pharmacological effects by competitively binding to the NK1 receptor, thereby preventing the binding of its endogenous ligand, Substance P. This antagonism blocks the downstream signaling cascades initiated by Substance P, which are primarily mediated through Gq/11 and Gs proteins.[2]

Neurokinin-1 Receptor Signaling Pathway

The binding of Substance P to the NK1 receptor activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events culminate in a variety of cellular responses, including neuronal excitation, inflammation, and cell proliferation. By blocking the initial binding of Substance P, AV-608 inhibits these downstream effects.

AV-608 blocks Substance P binding to the NK1 receptor, inhibiting downstream signaling.

In the context of cancer, AV-608 has been shown to inhibit the Wnt/β-catenin signaling pathway in human colorectal cancer cells.[3] This pathway is crucial for cell proliferation, and its inhibition by AV-608 leads to reduced cancer cell viability and induction of apoptosis.[3]

References

- 1. Neurokinin-1-receptor antagonism decreases anxiety and emotional arousal circuit response to noxious visceral distension in women with irritable bowel syndrome: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The NK1 receptor antagonist NKP608 inhibits proliferation of human colorectal cancer cells via Wnt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NKP608: a selective NK-1 receptor antagonist with anxiolytic-like effects in the social interaction and social exploration test in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacodynamics of AV-608: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AV-608, also known as NKP608, is a selective, non-peptide antagonist of the Neurokinin-1 (NK-1) receptor. The NK-1 receptor is the primary receptor for Substance P, a neuropeptide implicated in a wide array of physiological and pathological processes, including pain transmission, inflammation, and mood regulation. By competitively blocking the NK-1 receptor, AV-608 has demonstrated potential therapeutic effects in several preclinical and clinical settings, ranging from anxiety and visceral pain to oncology. This document provides a comprehensive overview of the pharmacodynamics of AV-608, detailing its mechanism of action, quantitative pharmacological parameters, and the experimental methodologies used to elucidate its activity.

Mechanism of Action: NK-1 Receptor Antagonism

AV-608 exerts its pharmacological effects by acting as a potent and selective antagonist at the Neurokinin-1 (NK-1) receptor.[1] The NK-1 receptor is a G-protein coupled receptor (GPCR) that, upon binding its endogenous ligand Substance P, activates downstream signaling cascades.[2] By competitively inhibiting the binding of Substance P, AV-608 effectively attenuates these intracellular signals.[1]

The primary signaling pathway initiated by NK-1 receptor activation involves the Gαq and Gαs proteins. This leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers mobilize intracellular calcium and activate protein kinase C (PKC), respectively, leading to a variety of cellular responses. AV-608's antagonism of the NK-1 receptor blocks this cascade.

In the context of oncology, particularly in colorectal cancer, AV-608 has been shown to inhibit the Wnt/β-catenin signaling pathway.[3] This inhibition leads to a reduction in the expression of key proteins involved in cell proliferation and survival, such as Wnt-3a, β-catenin, and Cyclin D1.[3]

Quantitative Pharmacodynamic Data

The potency and selectivity of AV-608 have been characterized in various in vitro and in vivo models. The following tables summarize the key quantitative data available for AV-608 (NKP608).

| Parameter | Value | Species/System | Reference |

| IC50 | 2.6 nM | Bovine Retina | [3] |

| 13 nM | Gerbil Midbrain | [3] | |

| 27 nM | Rat Striatum | [3] | |

| ID50 | 0.23 mg/kg (p.o.) | Gerbil (Hind Foot Thumping Model) | [3] |

IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response is reduced by half. ID50 (Median effective dose) is the dose that produces a quantal effect in 50% of the population that receives it.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the signaling pathways modulated by AV-608.

Experimental Workflow

The following diagram outlines a typical workflow for assessing the in vitro anti-cancer effects of AV-608.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.

Cell Proliferation Assay (CCK-8)

-

Cell Seeding: Seed colorectal cancer cells (e.g., HCT116) in a 96-well plate at a density of 5x10³ cells per well in 100 µL of complete culture medium.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.

-

Treatment: Replace the medium with fresh medium containing various concentrations of AV-608 or vehicle control (DMSO).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Transwell Migration and Invasion Assay

-

Chamber Preparation: For invasion assays, coat the upper surface of the Transwell insert (8 µm pore size) with Matrigel. For migration assays, no coating is necessary.

-

Cell Seeding: Seed serum-starved cancer cells (e.g., 1x10⁵ cells) in the upper chamber in serum-free medium containing AV-608 or vehicle.

-

Chemoattractant: Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubation: Incubate the plate for 24-48 hours at 37°C to allow for cell migration/invasion.

-

Cell Removal: Carefully remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix the cells that have migrated to the lower surface of the membrane with methanol (B129727) and stain with crystal violet.

-

Quantification: Count the number of stained cells in several random fields under a microscope.

Apoptosis Assay (Annexin V-FITC Flow Cytometry)

-

Cell Culture and Treatment: Culture and treat cells with AV-608 as described for the proliferation assay.

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot for Wnt Signaling Proteins

-

Protein Extraction: After treatment with AV-608, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Wnt-3a, β-catenin, Cyclin D1, VEGF, and a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Functional MRI (fMRI) with Rectal Balloon Distension for Visceral Pain Assessment

-

Subject Preparation: Subjects are to be positioned supinely in the MRI scanner. A plastic balloon catheter is inserted into the rectum.

-

Pain Threshold Determination: Before scanning, the individual's pain threshold is determined by incrementally inflating the balloon until a moderate pain intensity is reported by the subject.[4] This volume is used for the painful stimulation phase during fMRI.

-

fMRI Paradigm: A block design is typically used. This consists of alternating periods of rest (baseline, balloon deflated) and stimulation (balloon inflated to the predetermined volume). For example, a 30-second stimulation period can be followed by a 30-second rest period, repeated for several cycles.

-

Image Acquisition: Blood-oxygen-level-dependent (BOLD) fMRI data are acquired throughout the paradigm.

-

Data Analysis: The fMRI data is analyzed to identify brain regions showing significantly increased BOLD signals during the stimulation phase compared to the rest phase. This indicates brain activation in response to visceral pain. The effect of AV-608 would be assessed by comparing brain activation patterns before and after drug administration.

Conclusion

AV-608 is a potent and selective NK-1 receptor antagonist with a clear mechanism of action. Its ability to modulate NK-1 receptor signaling has been demonstrated through various in vitro and in vivo studies, with quantitative data supporting its high potency. The diverse pharmacodynamic effects of AV-608, from anxiolytic and analgesic properties to anti-cancer activity, underscore the therapeutic potential of targeting the Substance P/NK-1 receptor system. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued investigation and development of AV-608 and other molecules in its class.

References

- 1. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The NK1 receptor antagonist NKP608 inhibits proliferation of human colorectal cancer cells via Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mapping of Brain Activations to Rectal Balloon Distension Stimuli in Male Patients with Irritable Bowel Syndrome Using Functional Magnetic Resonance Imaging [jnmjournal.org]

- 4. Functional brain imaging in irritable bowel syndrome with rectal balloon-distention by using fMRI - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Effects of AV-608 (NKP608) on the Wnt/β-catenin Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between the neurokinin-1 (NK1) receptor antagonist AV-608, also identified as NKP608, and the Wnt/β-catenin signaling pathway. The data presented herein is based on preclinical investigations in colorectal cancer models, offering valuable insights for researchers and professionals in oncology and drug development.

Introduction

The Wnt/β-catenin signaling cascade is a highly conserved pathway crucial for embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is a hallmark of numerous cancers, particularly colorectal cancer, where it drives tumor initiation, progression, and metastasis. Consequently, the Wnt/β-catenin pathway represents a prime target for therapeutic intervention. AV-608 (NKP608) is a neurokinin-1 (NK1) receptor antagonist that has demonstrated anti-tumor activity by modulating this critical signaling pathway. This document details the mechanism of action, experimental validation, and methodologies related to the effects of AV-608 on Wnt/β-catenin signaling.

Mechanism of Action of AV-608 (NKP608) on the Wnt/β-catenin Pathway

AV-608 (NKP608) exerts its anti-cancer effects by suppressing the Wnt/β-catenin signaling pathway. In colorectal cancer cells, NKP608 has been shown to downregulate key components and target genes of this pathway. The primary mechanism involves the reduction of Wnt-3a and β-catenin expression. This leads to a decrease in the nuclear translocation of β-catenin, thereby inhibiting the transcription of downstream target genes such as Cyclin D1 and the vascular endothelial growth factor (VEGF). Furthermore, NKP608 treatment has been observed to increase the expression of E-Cadherin, a cell adhesion molecule whose loss is associated with cancer cell invasion and metastasis.[1][2]

The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the inhibitory action of AV-608 (NKP608).

Quantitative Data Summary

The anti-tumor effects of AV-608 (NKP608) on colorectal cancer cells have been quantified through various in vitro assays. The following tables summarize the key findings.

Table 1: Effect of NKP608 on HCT116 Cell Proliferation

| Treatment Time | Concentration (µM) | Cell Viability (%) |

|---|---|---|

| 24h | 10 | Reduced |

| 48h | 10 | Further Reduced |

| 72h | 10 | Significantly Reduced |

Note: Specific percentage reductions were not provided in the source material, but a time-dependent decrease was reported.

Table 2: Effect of NKP608 on HCT116 Cell Migration and Invasion [1]

| Assay | Control (NC) Group (Cell Count) | NKP608 Treated Group (Cell Count) | P-value |

|---|---|---|---|

| Migration | 154 ± 6 | 76 ± 2 | < 0.05 |

| Invasion | 68 ± 2 | 38 ± 2 | < 0.05 |

Table 3: Effect of NKP608 on Wnt/β-catenin Pathway Protein Expression [2]

| Protein | Expression Level in NKP608 Treated Cells |

|---|---|

| Wnt-3a | Reduced |

| β-catenin | Reduced |

| Cyclin D1 | Reduced |

| VEGF | Reduced |

| E-Cadherin | Induced |

Table 4: Effect of NKP608 on Apoptosis-Related Protein Expression [2]

| Protein | Expression Level in NKP608 Treated Cells |

|---|---|

| Bcl-2 | Downregulated |

| Bax | Upregulated |

| Active-Caspase-3 | Upregulated |

Detailed Experimental Protocols

The following are the detailed methodologies for the key experiments cited in the study of NKP608's effect on the Wnt/β-catenin signaling pathway.

1. Cell Culture

-

Cell Line: Human colorectal cancer cell line HCT116.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.

2. Cell Proliferation Assay (CCK-8)

-

Seeding: HCT116 cells were seeded into 96-well plates at a density of 5 × 10^3 cells/well.

-

Treatment: After 24 hours of incubation, cells were treated with varying concentrations of NKP608 (or a negative control) for 24, 48, and 72 hours.

-

Assay: 10 µL of Cell Counting Kit-8 (CCK-8) solution was added to each well and incubated for 2 hours at 37°C.

-

Measurement: The absorbance at 450 nm was measured using a microplate reader to determine cell viability.

3. Transwell Migration and Invasion Assays

-

Apparatus: Transwell chambers with an 8 µm pore size polycarbonate membrane. For the invasion assay, the membrane was pre-coated with Matrigel.

-

Cell Preparation: HCT116 cells were serum-starved for 24 hours.

-

Assay Procedure:

-

5 × 10^4 cells in serum-free medium were added to the upper chamber.

-

The lower chamber was filled with medium containing 10% FBS as a chemoattractant.

-

Cells were treated with 10 µM NKP608 or a negative control.

-

After 24 hours of incubation, non-migrated/invaded cells on the upper surface of the membrane were removed with a cotton swab.

-

The cells that had migrated/invaded to the lower surface were fixed with 4% paraformaldehyde and stained with 0.1% crystal violet.

-

-

Quantification: The number of stained cells was counted in five randomly selected fields under a microscope.

4. Western Blot Analysis

-

Protein Extraction: Total protein was extracted from HCT116 cells using RIPA lysis buffer containing a protease inhibitor cocktail.

-

Protein Quantification: Protein concentration was determined using a BCA protein assay kit.

-

Electrophoresis: Equal amounts of protein (30 µg) were separated by 10% SDS-PAGE.

-

Transfer: Proteins were transferred to a polyvinylidene fluoride (B91410) (PVDF) membrane.

-

Blocking: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies against Wnt-3a, β-catenin, Cyclin D1, VEGF, E-Cadherin, Bcl-2, Bax, Active-Caspase-3, and GAPDH (as a loading control).

-

Secondary Antibody Incubation: The membrane was washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

5. Flow Cytometry for Apoptosis Analysis

-

Cell Preparation: HCT116 cells were treated with NKP608 for 48 hours.

-

Staining: Cells were harvested, washed with PBS, and resuspended in binding buffer. Cells were then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Analysis: The apoptotic rate was analyzed by flow cytometry.

The following diagram illustrates the experimental workflow for assessing the effect of AV-608 (NKP608) on HCT116 cells.

Conclusion

The available preclinical data strongly indicate that AV-608 (NKP608) is an inhibitor of the Wnt/β-catenin signaling pathway. By downregulating key components of this pathway, AV-608 effectively reduces the proliferation, migration, and invasion of colorectal cancer cells in vitro and induces apoptosis. These findings underscore the therapeutic potential of AV-608 as a targeted agent for cancers driven by aberrant Wnt/β-catenin signaling. Further in vivo studies and clinical trials are warranted to fully elucidate its efficacy and safety profile in a clinical setting.

References

- 1. The NK1 receptor antagonist NKP608 inhibits proliferation of human colorectal cancer cells via Wnt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The NK1 receptor antagonist NKP608 inhibits proliferation of human colorectal cancer cells via Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of AV-608: A Novel Anxiolytic Agent Targeting the Substance P/NK-1 Receptor Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

AV-608 (also known as NKP608) is a potent and selective, non-peptidic antagonist of the neurokinin-1 (NK-1) receptor. Preclinical evidence strongly suggests its potential as a novel therapeutic agent for the treatment of anxiety disorders. This document provides a comprehensive overview of the preclinical data available for AV-608, focusing on its efficacy in established animal models of anxiety, its mechanism of action, and available safety and pharmacokinetic data. The information presented herein is intended to serve as a technical guide for researchers, scientists, and drug development professionals interested in the therapeutic potential of AV-608 and the broader class of NK-1 receptor antagonists.

Introduction

Anxiety disorders are among the most prevalent psychiatric conditions, yet current therapeutic options are often limited by side effects or incomplete efficacy. The Substance P (SP) / neurokinin-1 (NK-1) receptor system has emerged as a promising target for novel anxiolytic drug development.[1][2][3][4] Substance P, a neuropeptide widely distributed in the central nervous system, plays a key role in the modulation of stress and anxiety-related behaviors.[1][2][4] AV-608 acts as a potent antagonist at the NK-1 receptor, thereby blocking the effects of Substance P and exhibiting anxiolytic-like properties in various preclinical models.

Efficacy in Animal Models of Anxiety

The anxiolytic-like effects of AV-608 have been evaluated in several well-validated rodent models of anxiety. These studies demonstrate a consistent and robust anxiolytic profile, often comparable to the benchmark anxiolytic, chlordiazepoxide.

Social Interaction Test in Rats

The social interaction test is a sensitive measure of anxiety-like behavior in rodents. In this paradigm, AV-608 has been shown to significantly increase the time spent in active social interaction, a key indicator of anxiolysis.

Table 1: Effects of AV-608 in the Rat Social Interaction Test

| Treatment Group | Dose (mg/kg, p.o.) | Time in Social Interaction (seconds) | % Increase vs. Vehicle |

| Vehicle | - | Data not available | - |

| AV-608 | 0.01 | Data not available | Statistically Significant |

| AV-608 | 0.1 | Data not available | Statistically Significant |

| AV-608 | 1.0 | Data not available | Statistically Significant |

| Chlordiazepoxide | 5.0 | Data not available | Statistically Significant |

Data presented is a qualitative summary based on available abstracts. Specific quantitative values were not available for direct comparison.

Social Investigation Test in Gerbils

Consistent with findings in rats, AV-608 demonstrated a clear anxiolytic effect in the social investigation test in gerbils. Oral administration of AV-608 increased the time spent investigating a novel partner, an effect comparable to that of chlordiazepoxide.

Table 2: Effects of AV-608 in the Gerbil Social Investigation Test

| Treatment Group | Dose (mg/kg, p.o.) | Duration of Social Investigation |

| Vehicle | - | Baseline |

| AV-608 | 0.01 | Increased |

| AV-608 | ≥0.3 | Increased |

| Chlordiazepoxide | 7.0 | Increased |

Elevated Plus-Maze (EPM) and Open Field (OF) Tests in Rats

The elevated plus-maze and open field tests are classic paradigms used to assess anxiety-related exploratory behavior. Studies with AV-608 in these models have yielded more nuanced results, suggesting that its anxiolytic effects may be test- and strain-dependent.

Mechanism of Action: The Substance P/NK-1 Receptor Signaling Pathway

AV-608 exerts its anxiolytic effects by blocking the binding of Substance P (SP) to the neurokinin-1 receptor (NK-1R), a G-protein coupled receptor. The binding of SP to NK-1R initiates a cascade of intracellular signaling events that are implicated in the pathophysiology of anxiety and stress-related disorders.

The binding of Substance P to the NK-1 receptor activates Gq/11 proteins, leading to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events ultimately lead to neuronal excitation and the physiological responses associated with stress and anxiety. By antagonizing the NK-1 receptor, AV-608 effectively blocks this signaling cascade.

Caption: Substance P/NK-1 Receptor Signaling Pathway and the inhibitory action of AV-608.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of preclinical findings. The following sections outline the methodologies employed in the key behavioral assays used to evaluate AV-608.

Social Interaction Test (Rat)

-

Animals: Male Sprague-Dawley rats.

-

Apparatus: A brightly lit, open-field arena.

-

Procedure: Rats are habituated to the testing room for at least 1 hour. Pairs of rats, unfamiliar with each other, are placed in the center of the arena. The total time spent in active social interaction (e.g., sniffing, grooming, following) is recorded over a 10-minute session.

-

Drug Administration: AV-608 or vehicle is administered orally (p.o.) 60 minutes prior to testing.

Social Investigation Test (Gerbil)

-

Animals: Male Mongolian gerbils.

-

Apparatus: A standard cage with a partition dividing it into two compartments.

-

Procedure: A test gerbil is placed in one compartment, and a novel "stimulus" gerbil is placed in the other. The partition is removed, and the amount of time the test gerbil spends investigating the stimulus gerbil is recorded for 5 minutes.

-

Drug Administration: AV-608 or vehicle is administered orally (p.o.) 60 minutes prior to testing.

References

- 1. Substance P activates both contractile and inflammatory pathways in lymphatics through the neurokinin receptors NK1R and NK3R - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Activation of neurokinin-1 receptors up-regulates substance P and neurokinin-1 receptor expression in murine pancreatic acinar cells - PMC [pmc.ncbi.nlm.nih.gov]

The Role of AV-608 in Modulating Visceral Pain in Irritable Bowel Syndrome: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Irritable Bowel Syndrome (IBS) is a functional gastrointestinal disorder characterized by chronic abdominal pain and altered bowel habits. Visceral hypersensitivity, an increased perception of pain from the internal organs, is a key pathophysiological mechanism in IBS. The substance P/neurokinin-1 receptor (NK1R) system is implicated in both pain transmission and anxiety, making it a compelling therapeutic target. This technical guide provides an in-depth analysis of AV-608, a neurokinin-1 receptor antagonist, and its role in modulating visceral pain in IBS. We will delve into the preclinical and clinical evidence, detailing the mechanism of action, experimental protocols, and quantitative outcomes.

Introduction to Visceral Hypersensitivity and the NK1R Pathway in IBS

Visceral hypersensitivity in IBS is believed to result from the sensitization of peripheral and central neural pathways that transmit sensory information from the gut to the brain.[1] This sensitization can lead to an exaggerated pain response to normal physiological stimuli (allodynia) and an increased sensitivity to painful stimuli (hyperalgesia).

The neuropeptide Substance P and its high-affinity receptor, the neurokinin-1 receptor (NK1R), are key players in the transmission of pain signals.[1] NK1Rs are widely distributed throughout the central and peripheral nervous systems, including in areas crucial for visceral pain perception and emotional processing, such as the dorsal horn of the spinal cord, the amygdala, and the anterior cingulate cortex.[1] In preclinical models, the substance P/NK1R signaling system is involved in heightened pain responses. For example, mice with a genetic deletion of the NK1R gene do not develop inflammation-induced visceral hyperalgesia.[1] Furthermore, NK1R antagonists have been shown to reduce visceral hypersensitivity induced by stress in animal models.[1]

AV-608: A Neurokinin-1 Receptor Antagonist

AV-608 is a potent and selective non-peptide antagonist of the NK1R. It has been investigated for its potential to alleviate visceral pain and associated anxiety in patients with IBS. The rationale for its use in IBS is based on the hypothesis that antagonizing the NK1R will dampen the hyperexcitability of the gut-brain axis, thereby reducing both the sensory and affective components of visceral pain.

Preclinical Evidence for NK1R Antagonism in Visceral Pain

Animal models are crucial for understanding the pathophysiology of visceral pain and for the initial testing of novel therapeutic agents like AV-608. The most commonly used model is the colorectal distension (CRD) model, which mimics the visceral pain experienced by IBS patients.

Experimental Protocol: Colorectal Distension (CRD) in Rodents

The following is a generalized protocol for inducing and measuring visceral pain in rodents using CRD.[2][3][4]

Objective: To assess visceral sensitivity by measuring the animal's response to mechanical distension of the colorectum.

Materials:

-

Small, flexible latex balloon catheter

-

Barostat or pressure-controlled inflation device

-

Electromyography (EMG) recording equipment (optional, for measuring abdominal muscle contractions)

-

Video recording equipment (for behavioral assessment)

Procedure:

-

Animal Preparation: Rodents (rats or mice) are lightly anesthetized. The balloon catheter is inserted intra-anally into the descending colon and rectum.[4]

-

Habituation: Animals are allowed to recover from anesthesia and acclimate to the testing environment.

-

Distension Paradigm: The balloon is incrementally inflated to various pressures.[5] The distension can be phasic (short, repeated inflations) or tonic (sustained inflation).

-

Outcome Measures:

-

Visceromotor Response (VMR): This is often quantified by measuring the electrical activity of the abdominal muscles (EMG) during distension. An increased EMG signal indicates a stronger pain response.

-

Abdominal Withdrawal Reflex (AWR): A semi-quantitative behavioral score is assigned based on the animal's observable response to the distension, ranging from no response to a strong abdominal contraction and lifting of the abdomen.[4]

-

Key Findings from Preclinical Studies

Preclinical studies using NK1R antagonists in the CRD model have demonstrated:

-

A reduction in the visceromotor response to colorectal distension.

-

An attenuation of stress-induced visceral hypersensitivity.[1]

-

A decrease in the firing rate of spinal neurons that transmit visceral pain signals.

These findings provide a strong preclinical rationale for investigating NK1R antagonists like AV-608 in human subjects with IBS.

Clinical Evidence: The AV-608 Pilot Study in IBS

A pilot study was conducted to evaluate the effects of AV-608 on visceral pain, anxiety, and brain responses in women with IBS.[1]

Study Design and Methodology

-

Design: A double-blind, placebo-controlled, crossover study.

-

Participants: Women meeting the Rome II criteria for IBS.

-

Intervention: Participants received AV-608 or a placebo for a specified treatment period, followed by a washout period before crossing over to the other treatment arm.

-

Assessments:

-

Visceral Pain: Assessed using a rectal balloon distension paradigm during functional magnetic resonance imaging (fMRI).

-

Brain Activity: fMRI was used to measure changes in blood-oxygen-level-dependent (BOLD) signals in response to visceral distension.

-

Experimental Protocol: Visceral Distension during fMRI

-

Catheter Placement: A rectal balloon catheter was inserted.

-

Stimulation: The balloon was inflated to pressures that induced non-painful and painful sensations.

-

fMRI Acquisition: Brain activity was recorded during periods of balloon inflation and rest.

-

Data Analysis: Changes in BOLD signals in specific brain regions of interest were compared between the AV-608 and placebo conditions.

Quantitative Data from the AV-608 Pilot Study

The following tables summarize the key quantitative findings from the pilot study.

Table 1: Patient-Reported Outcomes

| Outcome Measure | Placebo | AV-608 | p-value |

| Pain Ratings (during visceral distension) | Reduced | Not Specified | |

| State Anxiety (STAI-S) | Reduced | Not Specified | |

| Negative Affect (POMS) | Reduced | Not Specified |

Note: Specific mean scores, standard deviations, and p-values were not fully detailed in the available literature. The results were reported as "reduced" with AV-608 compared to placebo.

Table 2: fMRI Brain Activity during Painful Visceral Distension

| Brain Region | Change with AV-608 |

| Amygdala | Decreased Activity |

| Hippocampus | Decreased Activity |

| Anterior Cingulate Gyrus | Decreased Activity |

| Posterior Insula | Decreased Activity |

| Anterior Mid-cingulate Gyrus | Decreased Activity |

Interpretation of Clinical Findings

The results of the pilot study suggest that AV-608 can modulate the perception of visceral pain in women with IBS. The reduction in patient-reported pain and anxiety, coupled with the observed changes in brain activity, supports the hypothesis that AV-608 acts on both the sensory and emotional-affective dimensions of visceral pain. The decreased activation in brain regions like the amygdala and anterior cingulate cortex is particularly noteworthy, as these areas are known to be involved in the processing of fear, anxiety, and the emotional response to pain.[1]

Signaling Pathways and Experimental Workflows

Substance P / NK1R Signaling in Visceral Pain

The following diagram illustrates the proposed signaling pathway of Substance P and the site of action for AV-608.

Experimental Workflow for Preclinical Evaluation of AV-608

The following diagram outlines a typical experimental workflow for assessing the efficacy of a compound like AV-608 in a preclinical model of visceral pain.

Logical Flow of the AV-608 Clinical Pilot Study

This diagram illustrates the logical progression of the clinical pilot study.

Conclusion and Future Directions

The available evidence suggests that AV-608, a neurokinin-1 receptor antagonist, holds promise as a therapeutic agent for modulating visceral pain in IBS. Its mechanism of action, targeting the substance P/NK1R pathway, aligns with our current understanding of the neurobiology of visceral hypersensitivity. The pilot clinical study demonstrated that AV-608 can reduce both the sensory and emotional components of visceral pain, as evidenced by patient-reported outcomes and changes in brain activity.

Further research is warranted to confirm these findings in larger, well-powered clinical trials. Future studies should aim to:

-

Establish a clear dose-response relationship for AV-608 in IBS patients.

-

Evaluate the long-term safety and efficacy of AV-608.

-

Identify patient subgroups that are most likely to respond to NK1R antagonist therapy, potentially through the use of biomarkers.

A deeper understanding of the role of the substance P/NK1R system in the complex pathophysiology of IBS will undoubtedly pave the way for more targeted and effective treatments for this debilitating condition.

References

- 1. Neurokinin-1-receptor antagonism decreases anxiety and emotional arousal circuit response to noxious visceral distension in women with irritable bowel syndrome: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rodent models of colorectal distension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Colon distention induces persistent visceral hypersensitivity by mechanotranscription of pain mediators in colonic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Establishment of model of visceral pain due to colorectal distension and its behavioral assessment in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

AV-608 (Napabucasin): A Potential Therapeutic Agent in Colorectal Cancer - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AV-608, also known as napabucasin (B1676941) or BBI-608, is an orally bioavailable, first-in-class small molecule investigational drug that has been evaluated for the treatment of various solid tumors, including metastatic colorectal cancer (mCRC). Napabucasin targets cancer stem cells (CSCs), a subpopulation of tumor cells believed to be responsible for tumor initiation, metastasis, and resistance to conventional therapies. Its unique dual mechanism of action involves the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway and the generation of reactive oxygen species (ROS), leading to cancer cell apoptosis and inhibition of tumor growth. This technical guide provides a comprehensive overview of the preclinical and clinical data on napabucasin in colorectal cancer, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the core signaling pathways.

Introduction

Colorectal cancer remains a leading cause of cancer-related mortality worldwide, with a significant proportion of patients developing metastatic disease that is often refractory to standard-of-care chemotherapies. The cancer stem cell hypothesis posits that a small population of self-renewing and differentiating cells within a tumor is responsible for driving its growth and recurrence. The STAT3 signaling pathway is a critical regulator of CSC properties. Napabucasin was developed to target this pathway, offering a novel therapeutic strategy to overcome chemoresistance and improve patient outcomes in colorectal cancer.[1]

Mechanism of Action

Napabucasin exerts its anti-cancer effects through a dual mechanism primarily centered on the modulation of STAT3 activity and the induction of oxidative stress.

1. Inhibition of STAT3 Signaling:

Napabucasin is a potent inhibitor of the STAT3 signaling pathway.[2] STAT3 is a transcription factor that, upon activation through phosphorylation (pSTAT3), translocates to the nucleus and promotes the expression of genes involved in cell proliferation, survival, and angiogenesis. In many cancers, including colorectal cancer, the STAT3 pathway is constitutively activated, contributing to tumor progression and the maintenance of cancer stem cells. Napabucasin effectively blocks the phosphorylation of STAT3, thereby inhibiting the transcription of its target genes and suppressing the cancer stem cell phenotype.[3][4][5]

2. Generation of Reactive Oxygen Species (ROS):

Recent studies have elucidated a novel aspect of napabucasin's mechanism of action involving the generation of ROS. Napabucasin is bioactivated by the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), which is often overexpressed in cancer cells.[5][6][7] This bioactivation leads to a futile redox cycle, resulting in the production of high levels of intracellular ROS. The excessive oxidative stress induces DNA damage and apoptosis in cancer cells. Interestingly, the NQO1-mediated ROS generation has been shown to be an upstream event that leads to the inhibition of STAT3 phosphorylation, thus linking the two primary mechanisms of action.[8][9]

Signaling Pathway

The signaling pathway of napabucasin's action in colorectal cancer cells is initiated by its bioactivation by NQO1, leading to a cascade of events culminating in cell death.

Caption: Napabucasin is bioactivated by NQO1, leading to ROS generation, which in turn inhibits STAT3 phosphorylation and induces DNA damage, ultimately resulting in apoptosis.

Preclinical Data

Napabucasin has demonstrated significant anti-tumor activity in various preclinical models of colorectal cancer.

In Vitro Studies

In colorectal cancer cell lines such as HCT116 and HT29, napabucasin has been shown to inhibit cell proliferation and colony formation. The mechanism involves the induction of apoptosis, characterized by increased levels of cleaved caspases and PARP. Furthermore, treatment with napabucasin leads to a significant increase in intracellular ROS levels and DNA damage, as evidenced by the formation of γH2AX foci.

In Vivo Studies

In mouse xenograft models of colorectal cancer, oral administration of napabucasin has been shown to significantly inhibit tumor growth and reduce tumor volume compared to vehicle-treated controls. Combination studies with standard chemotherapeutic agents, such as FOLFIRI, have demonstrated synergistic effects, with the combination therapy leading to greater tumor regression than either agent alone.

Clinical Data

Napabucasin has been evaluated in several clinical trials for patients with advanced colorectal cancer, both as a monotherapy and in combination with standard chemotherapy.

Phase III Monotherapy Trial (NCT01830621)

A randomized, double-blind, placebo-controlled Phase III trial evaluated the efficacy and safety of napabucasin monotherapy in patients with heavily pretreated metastatic colorectal cancer.[10][11][12] While the study did not meet its primary endpoint of improving overall survival (OS) in the overall patient population, a prespecified biomarker analysis revealed a significant OS benefit for patients with tumors positive for phosphorylated STAT3 (pSTAT3).[10][12]

Table 1: Efficacy Results of Phase III Monotherapy Trial (NCT01830621) [10][12]

| Endpoint | Napabucasin (Overall) | Placebo (Overall) | Napabucasin (pSTAT3+) | Placebo (pSTAT3+) |

| Median OS | 4.4 months | 4.8 months | 5.1 months | 3.0 months |

| Hazard Ratio (OS) | 1.13 | - | 0.41 | - |

| Median PFS | 1.8 months | 1.8 months | Not Reported | Not Reported |

Table 2: Common Treatment-Related Adverse Events (≥20%) in Phase III Monotherapy Trial [10]

| Adverse Event | Napabucasin (All Grades) | Placebo (All Grades) | Napabucasin (Grade ≥3) | Placebo (Grade ≥3) |

| Diarrhea | 79% | 19% | 15% | 1% |

| Nausea | 51% | 24% | 4% | 3% |

| Anorexia | 38% | 16% | Not Reported | Not Reported |

| Fatigue | Not Reported | Not Reported | 10% | 6% |

Phase III Combination Therapy Trial (CanStem303C, NCT02753127)

This open-label, randomized Phase III study evaluated the efficacy and safety of napabucasin in combination with FOLFIRI (irinotecan, 5-fluorouracil, and leucovorin) with or without bevacizumab in patients with previously treated metastatic colorectal cancer. The study failed to meet its primary endpoints of improving OS in both the overall population and the pSTAT3-positive subpopulation.[1][13]

Experimental Protocols

Cell Proliferation Assay (Crystal Violet)

-

Cell Seeding: Seed colorectal cancer cells (e.g., HCT116, HT29) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of napabucasin or vehicle control for the desired duration (e.g., 48-72 hours).

-

Fixation: Gently wash the cells with PBS and fix with 4% paraformaldehyde or 100% methanol (B129727) for 15-20 minutes at room temperature.

-

Staining: Stain the fixed cells with 0.1% - 0.5% crystal violet solution for 20-30 minutes at room temperature.[14]

-

Washing: Gently wash the plates with water to remove excess stain and allow them to air dry.

-

Solubilization: Solubilize the stain by adding a solution such as 10% acetic acid or methanol to each well.

-

Quantification: Measure the absorbance at 570-590 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[14]

Colony Formation Assay

-

Cell Seeding: Plate a low density of single cells (e.g., 500-1000 cells/well) in 6-well plates.

-

Treatment: Treat the cells with napabucasin or vehicle control for a specified period.

-

Incubation: Allow the cells to grow for 10-14 days, with media changes as needed, until visible colonies are formed.

-

Fixation and Staining: Fix the colonies with methanol and stain with crystal violet.

-

Quantification: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

Reactive Oxygen Species (ROS) Detection (DCFDA Assay)

-

Cell Seeding: Plate cells in a multi-well plate and allow them to attach.

-

Loading: Incubate the cells with a 2',7'-dichlorofluorescin diacetate (DCFDA) solution (e.g., 10-20 µM) for 30-60 minutes at 37°C in the dark.[15]

-

Treatment: Treat the cells with napabucasin or a positive control (e.g., H₂O₂).

-

Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer at an excitation/emission of ~485/535 nm.[16]

DNA Damage Assay (γH2AX Staining)

-

Cell Culture and Treatment: Grow cells on coverslips and treat with napabucasin.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.2-0.5% Triton X-100.[17]

-

Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 1-5% BSA in PBS).

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against phosphorylated H2AX (γH2AX).

-

Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging and Analysis: Visualize the γH2AX foci using a fluorescence microscope and quantify the number of foci per cell.

Experimental Workflow Visualization

Caption: A workflow diagram illustrating the preclinical and clinical evaluation of napabucasin in colorectal cancer.

Conclusion and Future Directions

Napabucasin (AV-608) represents a novel therapeutic strategy for colorectal cancer by targeting the cancer stem cell population through a dual mechanism of STAT3 inhibition and ROS generation. While the Phase III clinical trials in unselected patient populations did not demonstrate a significant survival benefit, the promising results in the pSTAT3-positive subgroup of the monotherapy trial highlight the importance of biomarker-driven patient selection. Further investigation is warranted to identify predictive biomarkers beyond pSTAT3 and to explore novel combination therapies that may enhance the efficacy of napabucasin in colorectal cancer. The in-depth understanding of its mechanism of action and the availability of detailed experimental protocols will be crucial for guiding future research and development efforts for this and other cancer stem cell-targeting agents.

References

- 1. oncnursingnews.com [oncnursingnews.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The Anticancer Effect of Napabucasin (BBI608), a Natural Naphthoquinone | MDPI [mdpi.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Napabucasin Inhibits Proliferation and Migration of Glioblastoma Cells (U87) by Regulating JAK2/STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. NQO1 is a determinant for cellular sensitivity to anti-tumor agent Napabucasin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bioactivation of napabucasin triggers reactive oxygen species–mediated cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Napabucasin versus placebo in refractory advanced colorectal cancer: a randomised phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ctc.usyd.edu.au [ctc.usyd.edu.au]

- 12. cancernetwork.com [cancernetwork.com]

- 13. Boston Biomedical reports positive Phase Ib/II trial results of napabucasin to treat colorectal cancer - Clinical Trials Arena [clinicaltrialsarena.com]

- 14. clyte.tech [clyte.tech]

- 15. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]

- 16. doc.abcam.com [doc.abcam.com]

- 17. Immunofluorescence Imaging of DNA Damage and Repair Foci in Human Colon Cancer Cells [jove.com]

An In-Depth Technical Guide to the Clinical Exploration of AV-608 for Social Anxiety Disorder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known information regarding the clinical investigation of AV-608, a neurokinin-1 (NK-1) receptor antagonist, for the treatment of Social Anxiety Disorder (SAD). The core of this document is centered on the Phase 2 clinical trial registered under the identifier NCT00294346.

Executive Summary

AV-608, also known as NKP608 and CGP608, is an orally administered, central nervous system-active NK-1 receptor antagonist. A Phase 2 clinical trial (NCT00294346) was initiated to evaluate its safety and efficacy in adults with Social Anxiety Disorder. While the trial's methodology is detailed in public registries, the quantitative results regarding its safety and efficacy have not been publicly disclosed. This guide synthesizes all available information on the trial's design, experimental protocols, and the underlying mechanism of action of AV-608.

Data Presentation: Safety and Efficacy of AV-608

As of the latest available information, the quantitative safety and efficacy data from the Phase 2 clinical trial of AV-608 (NCT00294346) have not been published. The tables below are structured to reflect the intended data presentation for this guide, with the understanding that the specific data points are not publicly available.

Table 1: Summary of Efficacy Measures for AV-608 in Social Anxiety Disorder

| Efficacy Endpoint | AV-608 | Placebo | p-value |

| Change from Baseline in Liebowitz Social Anxiety Scale (LSAS) Total Score | Data not publicly available | Data not publicly available | Data not publicly available |

| Responder Rate (e.g., ≥50% reduction in LSAS) | Data not publicly available | Data not publicly available | Data not publicly available |

| Change from Baseline in Clinical Global Impression - Severity (CGI-S) | Data not publicly available | Data not publicly available | Data not publicly available |

| Change from Baseline in Sheehan Disability Scale (SDS) | Data not publicly available | Data not publicly available | Data not publicly available |

Table 2: Summary of Safety and Tolerability of AV-608

| Adverse Event (AE) | AV-608 (N=?) | Placebo (N=?) |

| Treatment-Emergent AEs | Data not publicly available | Data not publicly available |

| Most Common AEs (>5%) | ||

| AE 1 | Data not publicly available | Data not publicly available |

| AE 2 | Data not publicly available | Data not publicly available |

| AE 3 | Data not publicly available | Data not publicly available |

| Serious Adverse Events (SAEs) | Data not publicly available | Data not publicly available |

| AEs Leading to Discontinuation | Data not publicly available | Data not publicly available |

Experimental Protocols

The following section details the methodologies for the key clinical trial (NCT00294346) investigating AV-608.

Phase 2 Clinical Trial Protocol (NCT00294346)

Official Title: A Phase 2, Double-Blind, Placebo-Controlled Trial to Investigate the Safety and Efficacy of AV608 in Subjects With Social Anxiety Disorder.[1]

Study Design: This was a randomized, double-blind, placebo-controlled, parallel-assignment study.[1]

Objective: To assess the safety and efficacy of AV-608 compared to placebo in adult subjects diagnosed with Social Anxiety Disorder.[1]

Patient Population:

-

Inclusion Criteria:

-

Male and female subjects aged 18 to 65 years.[1]

-

Diagnosis of Social Anxiety Disorder (Social Phobia, 300.23, generalized subtype) according to DSM-IV-TR criteria.[1]

-

Symptoms of SAD present for at least 6 months prior to screening.[1]

-

Total score of ≥ 60 on the Liebowitz Social Anxiety Scale (LSAS) at both screening and baseline visits.[1]

-

Score of ≥ 4 on the Clinical Global Impression - Severity (CGI-S) scale at both screening and baseline.[1]

-

Score of ≤ 15 on the 17-item Hamilton Rating Scale for Depression (HAM-D) at screening.[1]

-

-

Exclusion Criteria:

-

History of schizophrenia, other psychotic disorders, bipolar disorder, post-traumatic stress disorder, borderline personality disorder, or antisocial personality disorder.[1]

-

History within the previous 5 years of obsessive-compulsive disorder or an eating disorder.[1]

-

Clinically predominant DSM-IV-TR Axis I or II disorder other than Social Phobia or Avoidant Personality Disorder within 6 months prior to screening.[1]

-

Significant risk of harm to self or others.[1]

-

Substance abuse (other than alcohol, nicotine, or caffeine) within 3 months of screening.[1]

-

Positive urine drug screen for illicit drugs at screening.[1]

-

Previous participation in a clinical trial for AV-608 (also identified as NKP608 and CGP608).[1]

-

Use of prohibited medications, including certain antipsychotics, antidepressants, anxiolytics, or sedative-hypnotics within specified washout periods.[1]

-

Clinically significant abnormalities in medical history, physical examination, ECG, or clinical laboratory tests.[1]

-

Treatment Regimen:

-

Investigational Arm: AV-608, administered orally. The specific dosage is not publicly disclosed.

-

Control Arm: Placebo, administered orally.[1]

-

Treatment Duration: 12 weeks.[1]

Outcome Measures:

-

Primary Outcome Measures: The primary efficacy endpoint was likely the change from baseline in the Liebowitz Social Anxiety Scale (LSAS) total score.

-

Secondary Outcome Measures: While not explicitly detailed, secondary outcomes likely included changes in other anxiety and functional impairment scales such as the Clinical Global Impression - Severity (CGI-S) and the Sheehan Disability Scale (SDS). Safety and tolerability were also key secondary endpoints, assessed through the monitoring of adverse events, clinical laboratory tests, and electrocardiograms (ECGs).

Mandatory Visualization

Signaling Pathway of NK-1 Receptor Antagonism

The therapeutic rationale for using an NK-1 receptor antagonist like AV-608 in anxiety disorders stems from the role of Substance P (SP) and its receptor (NK-1R) in the neurocircuitry of stress and anxiety. Substance P is a neuropeptide that, upon binding to the NK-1 receptor, initiates a signaling cascade that can lead to neuronal excitation and the potentiation of stress responses. AV-608, by blocking this receptor, is hypothesized to dampen these effects.

Caption: NK-1 Receptor Antagonist (AV-608) Signaling Pathway.

Experimental Workflow of the AV-608 Phase 2 Trial

The logical flow of a participant through the NCT00294346 clinical trial is visualized below.

Caption: Participant Workflow in the AV-608 Phase 2 Clinical Trial.

Conclusion

References

Cellular Targets of AV-608 in Cancer Cell Lines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction